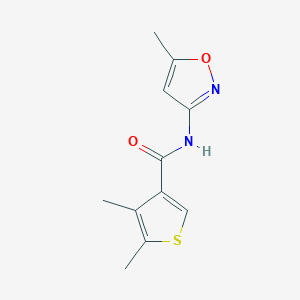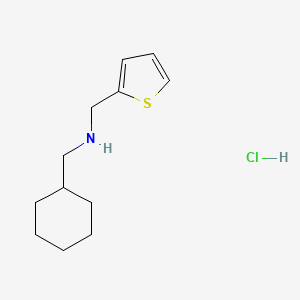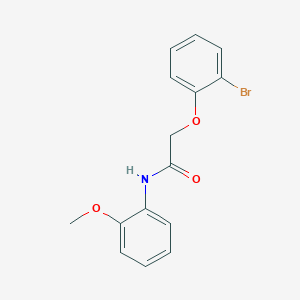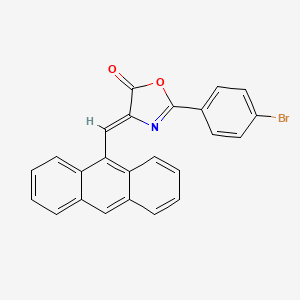
N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-chloro-4-ethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CEPD, and it is a versatile compound that has been used in various scientific research applications.
作用機序
The mechanism of action of CEPD is not well understood. However, it is believed that CEPD binds to metal ions and forms stable complexes. This binding ability of CEPD has made it a useful ligand in MOFs and a fluorescent probe for the detection of metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of CEPD. However, studies have shown that CEPD is not toxic to cells and can be used in cell-based assays. Additionally, CEPD has been shown to have low cytotoxicity, making it a promising compound for further research.
実験室実験の利点と制限
The advantages of using CEPD in lab experiments include its high yield and purity, low cytotoxicity, and ability to coordinate with metal ions. The limitations of using CEPD in lab experiments include its limited stability in solution and limited information available on its biochemical and physiological effects.
将来の方向性
There are several future directions for the research on CEPD. One potential future direction is the development of new MOFs using CEPD as a ligand. Additionally, further research is needed to understand the mechanism of action of CEPD and its biochemical and physiological effects. Finally, the development of new synthetic methods for CEPD could lead to the synthesis of new compounds with unique properties.
合成法
The synthesis of CEPD involves the reaction of 3-chloro-4-ethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of hydrochloric acid. The product obtained is then purified by recrystallization to obtain CEPD dihydrochloride. The yield of this synthesis method is high, and the purity of the product is also high.
科学的研究の応用
CEPD has been used in various scientific research applications. It is commonly used as a ligand in metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. CEPD has also been used as a fluorescent probe for the detection of metal ions. Additionally, CEPD has been used as a reagent for the synthesis of various organic compounds.
特性
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O.2ClH/c1-4-18-14-7-6-12(10-13(14)15)11-16-8-5-9-17(2)3;;/h6-7,10,16H,4-5,8-9,11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUHSSCSHAIWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCCN(C)C)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4-biphenylyloxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B4876182.png)



![methyl 10-cyclopropyl-2-(1-ethyl-1H-pyrazol-5-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4876203.png)
![4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4876216.png)
![4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole](/img/structure/B4876224.png)
![2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4876225.png)
![ethyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876239.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4876249.png)
![(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B4876252.png)
![N-propyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4876266.png)
